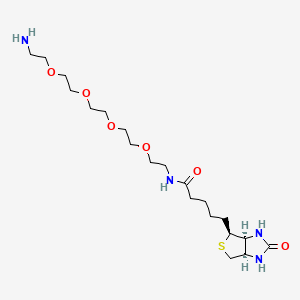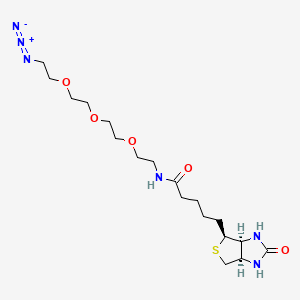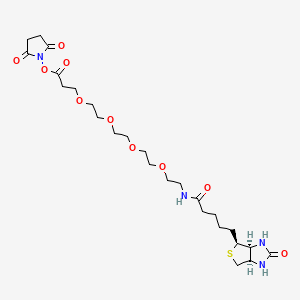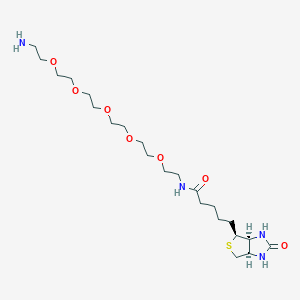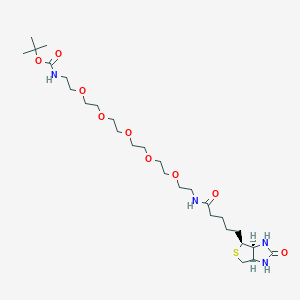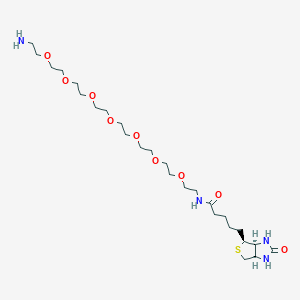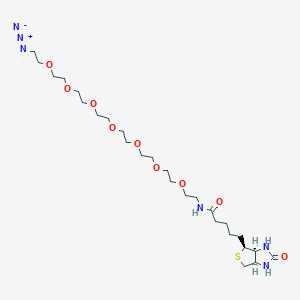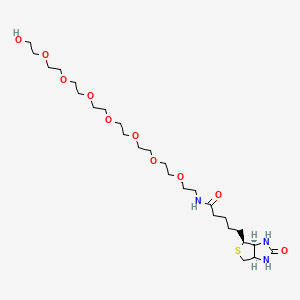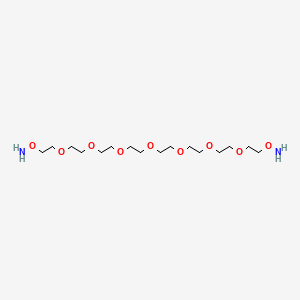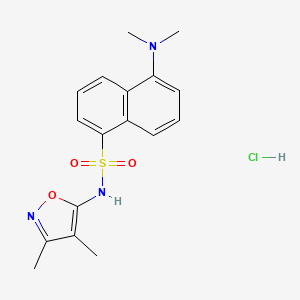
Bms 182874 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bms 182874 hydrochloride is a potent, selective, and competitive non-peptide endothelin ET A receptor antagonist . It displays > 1000-fold selectivity over ET B receptors . It inhibits ET-1-induced pressor response following oral or intravenous administration in vivo .
Molecular Structure Analysis
The IUPAC name of this compound is 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide hydrochloride . The InChI code is 1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H . The molecular weight is 381.88 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 381.88 . The storage temperature is between -80 and -20 degrees Celsius .Scientific Research Applications
BMS-182874 hydrochloride has been identified as a potent and selective antagonist of endothelin-A (ETA) receptors. In hypertensive rats, it specifically inhibited the pressor response to endothelin-1 and reduced blood pressure in various models of hypertension (Bird et al., 1995).
Another study highlighted BMS-182874 hydrochloride's competitive inhibition of endothelin-1-stimulated inositol phosphate accumulation and calcium mobilization in vascular smooth muscle cells. This suggests its potential application in controlling endothelin-1-related effects in diseases (Webb et al., 1995).
In a study on ischemia/reperfusion-induced tumor necrosis factor production in rat hearts, BMS-182874 hydrochloride showed cardioprotective effects, likely related to the inhibition of TNF-alpha production (Yang et al., 2005).
The compound also reduced acute hypoxic pulmonary hypertension in pigs, indicating its potential use in pulmonary hypertension treatment (Holm et al., 1998).
BMS-182874 hydrochloride was found effective in suppressing the development of intimal lesions in rat carotid arteries after balloon injury, suggesting its potential in treating hyperproliferative vascular diseases (Ferrer et al., 1995).
The drug also demonstrated efficacy in preventing blood pressure elevation and vascular remodeling in aldosterone-infused rats, highlighting its role in hypertension and associated vascular changes (Park & Schiffrin, 2001).
Mechanism of Action
Target of Action
BMS 182874 hydrochloride is a synthetic compound that acts as a selective, potent, and competitive antagonist of endothelin A (ET-A) receptors . It exhibits a 1000-fold selectivity for ET-A over ET-B receptors .
Mode of Action
This compound inhibits ET-A receptor-mediated Ca2+ mobilization in cells . This inhibition is achieved through a competitive interaction with the ET-A receptors, thereby preventing the binding of endothelin-1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By antagonizing the ET-A receptors, it prevents the mobilization of intracellular calcium ions that would normally be triggered by the binding of endothelin-1 . This can lead to a decrease in vasoconstriction and proliferation of smooth muscle cells, which are common responses to endothelin-1 stimulation .
Pharmacokinetics
The oral bioavailability of this compound is reported to be 100%, indicating that it is completely absorbed and the first-pass metabolism (liver or intestine) is negligible . The pharmacokinetics of this compound are linear within the oral dose range .
Result of Action
The antagonistic action of this compound on ET-A receptors leads to a reduction in endothelin-1-induced responses, such as vasoconstriction and proliferation of smooth muscle cells . This can have significant implications in conditions where endothelin-1 is overexpressed, such as in certain cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in nephrectomized (renally impaired) rats, the in vivo clearance of this compound was significantly reduced . This suggests that renal function can influence the pharmacokinetics and, potentially, the pharmacodynamics of this compound .
Safety and Hazards
properties
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFRNZGYDOBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

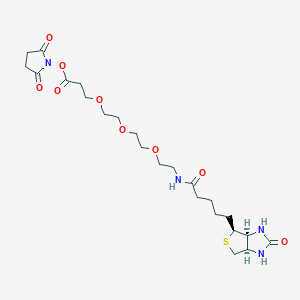
![N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606136.png)

